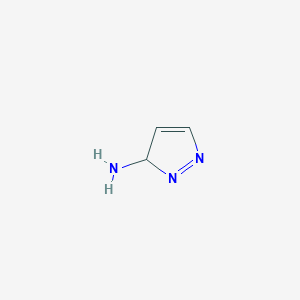![molecular formula C21H25NO3 B8146033 (2-Methylphenyl)[(1-methylpiperidin-2-yl)oxy]phenylacetic acid](/img/structure/B8146033.png)
(2-Methylphenyl)[(1-methylpiperidin-2-yl)oxy]phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylphenyl)[(1-methylpiperidin-2-yl)oxy]phenylacetic acid is an organic compound that belongs to the class of acetic acids This compound is characterized by the presence of a phenyl group, a piperidine ring, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)[(1-methylpiperidin-2-yl)oxy]phenylacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylphenyl Group: This step involves the alkylation of the piperidine ring with a methylphenyl halide under basic conditions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to ensure high yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-Methylphenyl)[(1-methylpiperidin-2-yl)oxy]phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
科学研究应用
(2-Methylphenyl)[(1-methylpiperidin-2-yl)oxy]phenylacetic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of (2-Methylphenyl)[(1-methylpiperidin-2-yl)oxy]phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Phenylacetic Acid: Lacks the piperidine and methylphenyl groups.
2-(1-Methylpiperidin-2-yl)oxyacetic Acid: Lacks the phenyl and methylphenyl groups.
2-(2-Methylphenyl)acetic Acid: Lacks the piperidine and phenyl groups.
Uniqueness
(2-Methylphenyl)[(1-methylpiperidin-2-yl)oxy]phenylacetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine ring and the phenyl groups makes it distinct from other similar compounds.
属性
IUPAC Name |
2-(2-methylphenyl)-2-(1-methylpiperidin-2-yl)oxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16-10-6-7-13-18(16)21(20(23)24,17-11-4-3-5-12-17)25-19-14-8-9-15-22(19)2/h3-7,10-13,19H,8-9,14-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDWPUFYQALBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)O)OC3CCCCN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
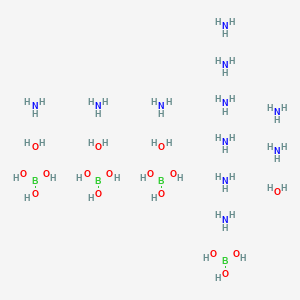
![3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid](/img/structure/B8145973.png)
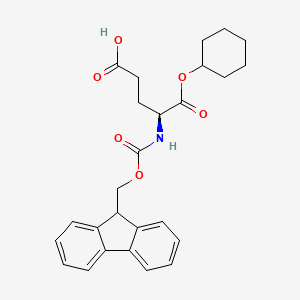
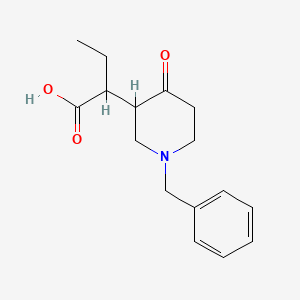
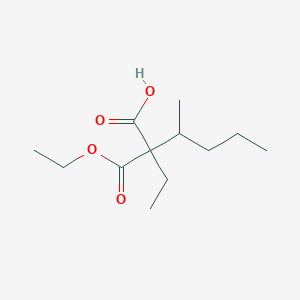
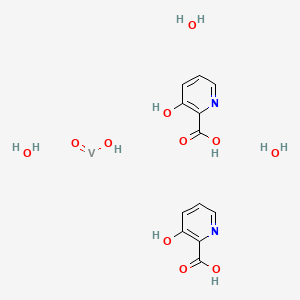
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioic acid](/img/structure/B8145995.png)
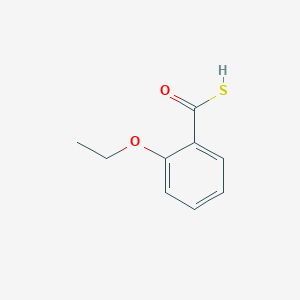
![sodium;3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinate](/img/structure/B8146012.png)
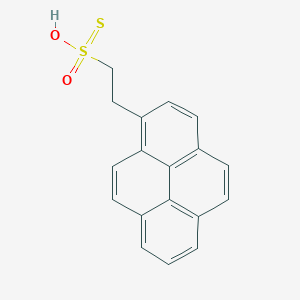
![2-[(E)-1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxypropanoic acid](/img/structure/B8146023.png)
methylphosphonic acid](/img/structure/B8146040.png)
![(E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8146048.png)
